molecular formula C18H24O3 B12316573 trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid

trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B12316573
M. Wt: 288.4 g/mol
InChI Key: KLASOPOMGAZCGB-UHFFFAOYSA-N
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Description

trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C18H24O3 It is characterized by a cyclopentane ring substituted with a 4-n-pentylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the preparation of 4-n-pentylbenzoyl chloride from 4-n-pentylbenzoic acid using thionyl chloride (SOCl2) as a reagent.

    Cyclopentane Ring Formation: The benzoyl chloride intermediate is then reacted with cyclopentanone in the presence of a base such as sodium hydride (NaH) to form the cyclopentane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

Biology:

    Biochemical Studies: The compound is used to study enzyme-substrate interactions and protein-ligand binding.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, altering their activity and function. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their stability and reactivity.

Comparison with Similar Compounds

  • trans-2-(4-n-Butylbenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(4-n-Hexylbenzoyl)cyclopentane-1-carboxylic acid

Comparison:

  • Structural Differences: The length of the alkyl chain (pentyl, butyl, hexyl) varies among these compounds.
  • Reactivity: The reactivity of these compounds can differ based on the steric and electronic effects of the alkyl chain.
  • Applications: While all these compounds have similar applications, the specific properties and effectiveness can vary based on the alkyl chain length.

Properties

IUPAC Name

2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLASOPOMGAZCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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